6-Boronoisoquinoline-3-carboxylic acid
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Overview
Description
6-Boronoisoquinoline-3-carboxylic acid is a boronic acid derivative that features an isoquinoline ring substituted with boronic acid and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boronoisoquinoline-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Aqueous or organic solvents such as ethanol or toluene
Temperature: Typically between 50°C and 100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Boronoisoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated isoquinolines or substituted isoquinolines.
Scientific Research Applications
6-Boronoisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Boronoisoquinoline-3-carboxylic acid involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline-3-carboxylic acid: Similar structure but with a bromine atom instead of a boronic acid group.
6-Methoxyquinoline-3-carboxylic acid: Similar structure but with a methoxy group instead of a boronic acid group.
Uniqueness
6-Boronoisoquinoline-3-carboxylic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications involving molecular recognition, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C10H8BNO4 |
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Molecular Weight |
216.99 g/mol |
IUPAC Name |
6-boronoisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8BNO4/c13-10(14)9-4-7-3-8(11(15)16)2-1-6(7)5-12-9/h1-5,15-16H,(H,13,14) |
InChI Key |
ONNWBAAKZJTUCB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC(=NC=C2C=C1)C(=O)O)(O)O |
Origin of Product |
United States |
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